1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidinone core, which is fused with a chlorophenyl and a pyridinylmethyl group.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.
Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with formamide or other suitable reagents to form the pyrimidine ring.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazolo[3,4-d]pyrimidinone core.
Attachment of the pyridinylmethyl group: The final step involves the alkylation of the pyrazolo[3,4-d]pyrimidinone with a pyridinylmethyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Cyclization: The compound can undergo intramolecular cyclization reactions under suitable conditions to form more complex fused ring systems.
Scientific Research Applications
1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound has shown potential as a bioactive molecule with applications in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: Research has indicated that this compound may possess pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making it a candidate for drug development.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:
This compound derivatives: These compounds may have different substituents on the pyrazolo[3,4-d]pyrimidinone core, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-d]pyrimidinone analogs: Compounds with different aryl or alkyl groups attached to the pyrazolo[3,4-d]pyrimidinone core can exhibit distinct reactivity and biological activities.
Other heterocyclic compounds: Similar heterocyclic systems, such as pyrazolopyrimidines or pyridopyrimidines, can be compared in terms of their structural features and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, which distinguish it from other related compounds.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O/c18-12-4-3-6-14(8-12)23-16-15(9-21-23)17(24)22(11-20-16)10-13-5-1-2-7-19-13/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLWIAVJNYSDIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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